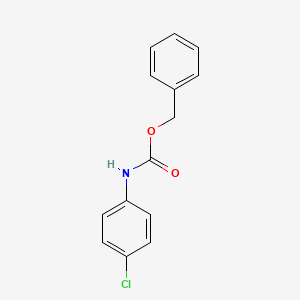

benzyl N-(4-chlorophenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVYHOYRKULIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984704 | |

| Record name | Benzyl (4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-16-8 | |

| Record name | NSC56524 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Conformational Analysis

Stability

There is no specific information available in the reviewed literature regarding the stability of protein-ligand complexes formed by benzyl (B1604629) N-(4-chlorophenyl)carbamate. General principles of protein-ligand interactions suggest that stability would be governed by a combination of forces, including hydrogen bonds (e.g., involving the N-H and C=O groups of the carbamate), hydrophobic interactions (from the benzyl and chlorophenyl rings), and potentially halogen bonding (from the chlorine atom). nih.govnih.gov

Selectivity

No specific research data was found concerning the selectivity of benzyl N-(4-chlorophenyl)carbamate for particular protein targets. The selectivity of a ligand for one protein over another is determined by the specific three-dimensional arrangement of amino acid residues in the protein's binding site, which allows for a more complementary fit and stronger binding interactions with the intended target compared to off-targets. nih.gov For the class of N-phenylcarbamates, selectivity between enzymes like AChE and BChE has been shown to be influenced by the nature and position of substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound. While QSAR studies are prevalent for various classes of carbamate (B1207046) derivatives, enabling the prediction of their biological activities based on their molecular structures, dedicated research focusing on establishing a QSAR model for this particular compound is not publicly available.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models typically rely on a range of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecule. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule and include parameters such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Common steric descriptors include molecular weight, molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a compound, which is crucial for its transport and interaction with biological membranes. The most common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the two-dimensional representation of the molecule and describe aspects such as branching and connectivity.

The development of a QSAR model for this compound would involve synthesizing a series of structurally related analogues and evaluating their biological activity. The measured activities would then be statistically correlated with the calculated molecular descriptors to generate a predictive model. Such a model could elucidate the key structural features of this compound that are essential for its activity and guide the design of new, more potent analogues. However, at present, such a study has not been reported.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of chemical compounds is a cornerstone of modern computational chemistry and drug discovery. For classes of compounds like N-aryl carbamates, which includes this compound, these models are instrumental in understanding the relationship between a molecule's structure and its biological function. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are employed to create mathematical models that can forecast the activity of novel or untested compounds, thereby accelerating the design and optimization of more potent and selective agents. nih.govyoutube.com

These predictive models are built by correlating variations in the chemical structures of a series of compounds with their experimentally measured biological activities. nih.gov The process involves calculating a wide range of molecular descriptors—physicochemical, topological, electronic, and spatial properties—and using statistical methods to identify which descriptors are most influential in determining the biological outcome. mdpi.comnih.gov

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models are fundamental tools for predicting the biological effects of carbamates. These models establish a mathematical link between the chemical structure and properties of the compounds and their activities, such as insecticidal potency or toxicity. nih.govmdpi.com

One study focused on developing predictive in vivo activity models for carbamate insecticides. nih.gov By analyzing a dataset of carbamates, a QSAR model was created that demonstrated good predictability for the LD50 values. The statistical robustness of the model was confirmed through validation methods, indicating its utility in forecasting the potency of new carbamate structures. nih.gov

In a different approach, a QSTR model was developed to predict the toxicity of various carbamate compounds by employing descriptors derived from Density Functional Theory (DFT) calculations. mdpi.com This model successfully related quantum chemical properties to the oral LD50 in rats. The study also integrated molecular docking to simulate the binding of carbamates to their target enzyme, acetylcholinesterase (AChE), providing a mechanistic basis for the observed toxicity. The inactivation of the enzyme is understood to depend on a chemical reaction between the serine residue in the enzyme's active site and the carbonyl carbon atom of the carbamate. mdpi.com

The statistical quality of these models is paramount and is assessed using several metrics, as shown in the table below.

| Parameter | Value | Meaning |

|---|---|---|

| R² | 0.6584 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| Q²LOO | 0.6289 | Leave-one-out cross-validation coefficient, a measure of the model's predictive ability. |

Another QSAR study performed on a series of N-aryl derivatives, a class that encompasses N-phenylcarbamates, aimed to predict inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The models identified several key descriptors as being crucial for bioactivity.

| Descriptor | Description |

|---|---|

| AlogP98 | A measure of the compound's lipophilicity (water-octanol partition coefficient). |

| Wiener Index | A topological descriptor related to the branching of the molecular skeleton. |

| Kappa-1-AM | A molecular shape descriptor. |

| Dipole-Mag | The magnitude of the dipole moment, an electronic descriptor. |

| CHI-1 | A molecular connectivity index, describing the topology of the molecule. |

The predictive power of these models was validated using external test sets, demonstrating their reliability for screening new compounds. mdpi.com

Three-Dimensional QSAR (3D-QSAR) Modeling

While 2D-QSAR models are powerful, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide deeper insights by considering the three-dimensional spatial arrangement of molecular properties. nih.gov These techniques generate contour maps that visualize the regions around a molecule where specific properties—such as steric bulk, electrostatic charge, or hydrophobicity—are favorable or unfavorable for biological activity. nih.govnih.gov

Several studies have applied 3D-QSAR to carbamate derivatives to guide the design of new inhibitors for various biological targets.

FAAH and D3R Modulators: A 3D-QSAR analysis was conducted on a series of O-biphenyl carbamates designed as dual modulators for Fatty Acid Amide Hydrolase (FAAH) and Dopamine D3 Receptor (D3R). nih.govacs.org This modeling effort helped to rationalize the structural features that influence activity and selectivity, leading to the identification of a compound with a balanced affinity profile and good pharmacokinetic properties. nih.gov

AChE and MAO-B Inhibitors: For a series of carbamate derivatives targeting Alzheimer's disease, an atom-based 3D-QSAR model was generated to understand dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). researchgate.net The resulting pharmacophore hypothesis, which outlined the essential features for activity, yielded a statistically significant model that was used to identify new potential drug-like molecules through virtual screening. researchgate.net

FAAH Inhibitors: In a study on 1,3,4-oxadiazol-2-one derivatives with a carbamate moiety, CoMFA and CoMSIA models were constructed to explore their activity as FAAH inhibitors. nih.gov The models showed good statistical significance and the resulting contour maps provided clear guidance for structure-activity relationships, indicating that electrostatic and steric fields were the primary contributors to the model. nih.gov

The statistical validation of these 3D-QSAR models is critical for ensuring their predictive power.

| Model | Q² | R² | Field Contributions |

|---|---|---|---|

| CoMFA | 0.61 | 0.98 | Steric (54.1%), Electrostatic (45.9%) |

| CoMSIA | 0.64 | 0.93 | Electrostatic (34.6%), Steric (23.9%), H-bond Donor (23.4%), H-bond Acceptor (18.0%) |

These predictive models, whether 2D or 3D, serve as powerful guides in medicinal and agricultural chemistry. By quantitatively defining the structural requirements for the desired biological activity of carbamates, they enable a more rational, efficient, and targeted approach to the design of novel compounds. nih.govnih.gov

Biological Activities and Mechanistic Insights of Benzyl N 4 Chlorophenyl Carbamate Pre Clinical Focus

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of benzyl (B1604629) N-(4-chlorophenyl)carbamate is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H | 3200-3400 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (carbamate) | 1680-1720 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-O | 1000-1250 | Stretching |

| C-Cl | 700-850 | Stretching |

This table is based on typical ranges for the indicated functional groups and may vary slightly for the specific compound.

¹H NMR Spectroscopy

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals in the ¹H NMR spectrum of benzyl N-(4-chlorophenyl)carbamate are:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 7.0-9.0 | Singlet (broad) | 1H |

| Aromatic (benzyl) | 7.2-7.5 | Multiplet | 5H |

| Aromatic (chlorophenyl) | 7.2-7.6 | Multiplet (two doublets) | 4H |

| -CH₂- | 5.1-5.3 | Singlet | 2H |

This table provides estimated chemical shifts based on related compounds.

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy is used to identify the different carbon environments in the molecule. The expected chemical shifts in the ¹³C NMR spectrum of this compound are:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (carbamate) | 150-155 |

| Aromatic (C-Cl) | 125-135 |

| Aromatic (C-N) | 135-140 |

| Aromatic (C-H) | 118-130 |

| Aromatic (benzyl, C-H) | 127-129 |

| Aromatic (benzyl, C-C) | 135-137 |

| -CH₂- | 65-70 |

This table provides estimated chemical shifts based on related compounds.

Research Findings on Benzyl N 4 Chlorophenyl Carbamate

Research on carbamates is extensive, with many studies focusing on their synthesis, structural properties, and potential applications in medicinal chemistry and materials science. While specific research focused solely on benzyl (B1604629) N-(4-chlorophenyl)carbamate is limited in the provided search results, the general findings on related carbamates are relevant. For instance, the synthesis and structural analysis of similar halogenated N-phenyl carbamates have been reported, providing a solid foundation for understanding the properties of the title compound. scienceopen.comresearchgate.net

Computational Chemistry and Molecular Modeling of Benzyl N 4 Chlorophenyl Carbamate

Known Derivatives

Benzyl (B1604629) N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate : This derivative has a more complex structure with an additional carbamoylphenyl group. chemicalbook.combldpharm.comparchem.com

2-benzyl-4-chlorophenyl N-(3-chlorophenyl)carbamate : This compound has a benzyl group and a chlorine atom at different positions on the phenyl ring. sigmaaldrich.com

Benzyl N-[1-(4-chlorophenyl)prop-2-yn-1-yl]carbamate : This analogue contains a propargyl group attached to the nitrogen atom. nih.gov

Benzyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate : This derivative incorporates a quinoline (B57606) ring system. chemicalbook.com

Related Analogues

Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) : A well-known herbicide and plant growth regulator with a similar carbamate (B1207046) structure but with an isopropyl group instead of a benzyl group and the chlorine at the meta position. noaa.gov

4-chlorophenyl-N-methylcarbamate : An insecticide with a methyl group instead of a benzyl group. nih.gov

Florpyrauxifen-benzyl : A structurally more complex arylpicolinate herbicide. mass.govmdpi.commda.state.mn.us

Future Directions and Research Challenges in Benzyl N 4 Chlorophenyl Carbamate Research

Design and Synthesis of Novel Benzyl (B1604629) N-(4-chlorophenyl)carbamate Analogues with Enhanced Specificity

The core challenge in advancing benzyl N-(4-chlorophenyl)carbamate research lies in the strategic design and efficient synthesis of new analogues that exhibit improved specificity for their intended biological targets. The general structure of this compound offers multiple sites for chemical modification, each presenting an opportunity to modulate the compound's physicochemical properties and biological activity. The key to enhancing specificity is to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents on both the benzyl and the 4-chlorophenyl rings.

Future research should focus on a number of key areas for analogue design and synthesis:

Substitution on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a critical feature influencing the compound's electronic properties and lipophilicity. Future synthetic efforts should explore the introduction of a diverse range of substituents at the ortho and meta positions of the phenyl ring to probe their impact on target binding and selectivity. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., trifluoromethyl, nitro) could significantly alter the electronic distribution within the molecule, potentially leading to more specific interactions with the target protein. Furthermore, the synthesis of analogues with different halogen substitutions (e.g., fluorine, bromine) at the para position could provide insights into the role of halogen bonding in target recognition.

Alterations to the Carbamate (B1207046) Linker: The carbamate linker itself, while central to the compound's identity, is not immutable. The synthesis of analogues where the carbamate nitrogen is alkylated or arylated could provide valuable information on the steric and electronic requirements of the target's binding pocket. Such modifications could also influence the compound's metabolic stability.

Table 1: Proposed Analogues of this compound for Enhanced Specificity

| Analogue | Modification | Rationale | Potential Target Class |

| Benzyl N-(3,4-dichlorophenyl)carbamate | Additional chloro group on the phenyl ring | Investigate the effect of increased lipophilicity and electronic withdrawal | Kinases, Hydrolases |

| Benzyl N-(4-chloro-3-methoxyphenyl)carbamate | Electron-donating group on the phenyl ring | Modulate electronic properties and hydrogen bonding potential | Various enzymes |

| (4-Fluorobenzyl) N-(4-chlorophenyl)carbamate | Fluoro substitution on the benzyl ring | Explore halogen bonding interactions and metabolic stability | Various enzymes |

| Pyridin-4-ylmethyl N-(4-chlorophenyl)carbamate | Replacement of benzyl with a heteroaryl group | Introduce new hydrogen bonding capabilities and alter polarity | Kinases, Proteases |

| Benzyl methyl(4-chlorophenyl)carbamate | N-alkylation of the carbamate linker | Probe steric tolerance and influence metabolic stability | Various enzymes |

The synthesis of these novel analogues will require the application of modern synthetic methodologies. While traditional methods for carbamate synthesis often rely on the use of hazardous reagents like phosgene, contemporary approaches are moving towards safer and more efficient catalytic methods. researchgate.netscirp.org The development of robust and versatile synthetic routes that allow for the late-stage functionalization of the this compound scaffold will be a significant challenge but also a key enabler for future research in this area. Overcoming these synthetic hurdles will be paramount to unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-(4-chlorophenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A primary synthesis involves reacting benzylamine with 4-chlorophenyl chloroformate in the presence of a base (e.g., triethylamine) under reflux conditions. Key parameters include maintaining anhydrous conditions and optimizing stoichiometry to minimize side reactions like over-alkylation. For example, a 1:1.2 molar ratio of benzylamine to chloroformate in dichloromethane at 40–50°C yields ~75–85% purity, which can be improved via recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage and substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for the benzyl group and δ 6.8–7.1 ppm for the 4-chlorophenyl ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 276.0652 for CHClNO) .

- X-ray Crystallography : SHELX software is used to resolve crystal structures, identifying dihedral angles between aromatic rings (e.g., 85–90° for benzyl and 4-chlorophenyl planes) .

Q. What are the typical hydrolysis products of this compound under varying pH conditions?

- Methodological Answer :

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, reflux) | 4-Chloroaniline + CO + Benzyl alcohol | Carbamate cleavage via protonation of the carbonyl oxygen. |

| Basic (NaOH, aqueous) | 4-Chlorophenyl isocyanate + Benzyl alcohol | Base-induced elimination, forming an isocyanate intermediate . |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or m/z values) require:

- Cross-validation : Compare with structurally analogous compounds (e.g., methyl N-(4-chlorophenyl)carbamate, where methyl vs. benzyl groups alter electronic environments) .

- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of the carbamate group) by analyzing variable-temperature spectra .

- Isotopic Labeling : Use N-labeled intermediates to trace nitrogen environments in complex spectra .

Q. What are the challenges in determining the crystal structure of this compound using SHELX software?

- Methodological Answer :

- Data Quality : High-resolution data (>0.8 Å) is critical to resolve disorder in flexible benzyl groups.

- Twinning : Crystal twinning (common in monoclinic systems) requires using TWINABS for data scaling .

- Hydrogen Bonding : Weak C–H···O interactions between carbamate and chlorophenyl groups complicate electron density maps. SHELXL’s ISOR restraints improve refinement .

Q. How does the presence of the 4-chlorophenyl group influence reactivity compared to other substituents?

- Methodological Answer :

- Electron-Withdrawing Effect : The chlorine atom increases electrophilicity at the carbamate carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis rates ~2× faster than the methyl analog) .

- Steric Effects : Bulkier substituents (e.g., 4-bromophenyl) reduce reaction yields in substitution reactions by ~15% compared to 4-chlorophenyl .

Q. What strategies are effective in synthesizing derivatives of this compound for SAR studies?

- Methodological Answer :

- Substitution Reactions : Replace the benzyl group with propargyl or allyl moieties via Pd-catalyzed cross-coupling to study π-π interactions .

- Functionalization : Introduce sulfonyl or acyl groups at the carbamate nitrogen using chlorosulfonic acid or acetic anhydride to modulate bioactivity .

- Comparative Studies : Synthesize analogs with varying halogen substituents (e.g., 4-fluorophenyl, 4-bromophenyl) to assess electronic effects on enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.